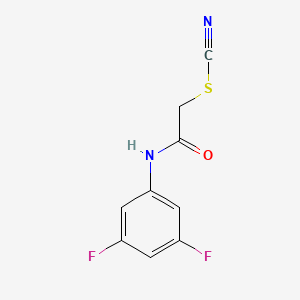
C.I. Acid Brown 314
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Acid Brown 314 is a synthetic dye that belongs to the azo group of dyes. It is commonly used in the textile industry to dye cotton, wool, and silk. In recent years, C.I.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
C.I. Acid Brown 314 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component to form the azo dye. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with precise control over reaction parameters such as temperature, pH, and reactant concentrations. The process may also include purification steps to remove impurities and achieve the desired dye quality .
Analyse Des Réactions Chimiques
Types of Reactions
C.I. Acid Brown 314 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Aromatic amines.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
CI
Biomedicine: It has shown anticancer properties by inhibiting the growth of cancer cells.
Alzheimer’s Disease: The dye has been studied for its potential use in the treatment of Alzheimer’s disease, as it inhibits the formation of beta-amyloid fibrils.
Textile Industry: It is widely used to dye cotton, wool, and silk, providing vibrant and long-lasting colors.
Mécanisme D'action
The mechanism by which C.I. Acid Brown 314 exerts its effects involves interactions with molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to interfere with cellular processes that promote cancer cell growth. In the case of Alzheimer’s disease, the dye inhibits the aggregation of beta-amyloid peptides, which are implicated in the disease’s pathology .
Comparaison Avec Des Composés Similaires
C.I. Acid Brown 314 is unique among azo dyes due to its specific chemical structure and properties. Similar compounds include other azo dyes such as:
- C.I. Acid Brown 324
- C.I. Acid Brown 349
- C.I. Acid Brown 311
- C.I. Acid Brown 348
- C.I. Acid Brown 354
- C.I. Acid Brown 325
- C.I. Acid Brown 298
- C.I. Acid Brown 355
These compounds share similar synthetic routes and applications but may differ in their specific chemical properties and reactivity.
Propriétés
Numéro CAS |
12219-81-7 |
|---|---|
Formule moléculaire |
C5H2ClI2N |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



